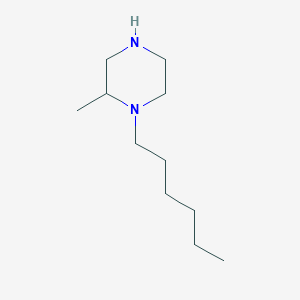

1-Hexyl-2-methylpiperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Hexyl-2-methylpiperazine (HMP) is a piperazine compound that has been studied intensively for its potential use in various fields of research and industry. It has a molecular formula of C11H24N2 and a molecular weight of 184.32 g/mol .

Synthesis Analysis

Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

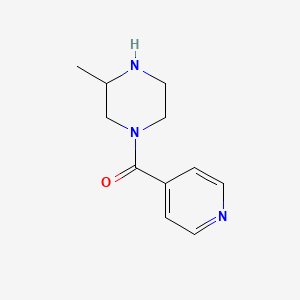

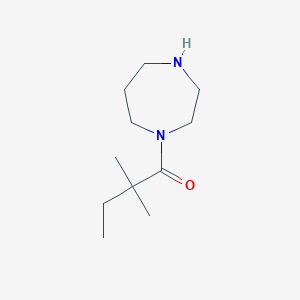

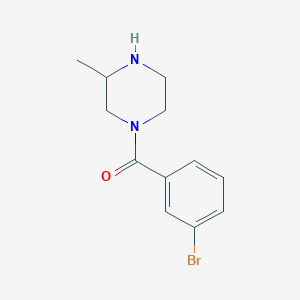

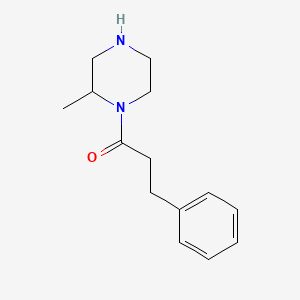

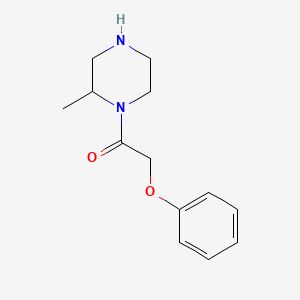

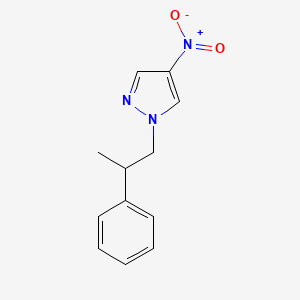

The molecular structure of 1-Hexyl-2-methylpiperazine is characterized by a piperazine ring with a hexyl group and a methyl group attached . The exact 3D structure can be viewed using specific software .Chemical Reactions Analysis

Piperazine derivatives, including 1-Hexyl-2-methylpiperazine, have been synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and more . These methods have been reported in recent literature .Physical And Chemical Properties Analysis

1-Hexyl-2-methylpiperazine is a colorless liquid with a distinctive amine odor . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique

Synthesis of Piperazine Derivatives

Piperazine and its derivatives, including 1-Hexyl-2-methylpiperazine, are widely used in the synthesis of various compounds . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Pharmaceutical Applications

Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Its unique structure and reactivity make it a valuable component in the development of new therapeutic compounds .

Corrosion Inhibitor

1-Methylpiperazine, a similar compound to 1-Hexyl-2-methylpiperazine, finds utility as a corrosion inhibitor in industrial settings . It has been studied for its ability to inhibit metal corrosion at elevated temperatures and in harsh environments .

Anti-Prion Agents

1-Methylpiperazine is a key component in the synthesis of various bioactive compounds with diverse therapeutic applications. In the context of anti-prion agents, its incorporation into quinacrine analogs enhances anti-prion activity by improving potency and binding affinity to target proteins .

Antitubercular Agent

1-Methylpiperazine diphenoxy-substituted adamantanes derivative Ia exhibits significant pharmacological activity against T. brucei, the causative agent of sleeping sickness . Among its analogs, hexylamine IIf showed superior antimycobacterial activity .

Anti-Proliferative Agents

1-Methylpiperazine is also used in the synthesis of antiproliferative agents. Its unique structure and reactivity make it a valuable component in the development of new therapeutic compounds .

Mécanisme D'action

Target of Action

The primary targets of 1-Hexyl-2-methylpiperazine are currently unknown. Piperazine derivatives, which include 1-Hexyl-2-methylpiperazine, are known to exhibit a wide range of biological and pharmaceutical activities . .

Mode of Action

Piperazine derivatives are known to interact with their targets through various mechanisms, including cyclization of 1,2-diamine derivatives with sulfonium salts, the ugi reaction, ring opening of aziridines under the action of n-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways due to their wide range of biological and pharmaceutical activities

Pharmacokinetics

Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential

Result of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities , suggesting that 1-Hexyl-2-methylpiperazine may have diverse molecular and cellular effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound

Safety and Hazards

According to the safety data sheet, 1-Hexyl-2-methylpiperazine is considered hazardous. It is a flammable solid that causes severe skin burns and eye damage . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .

Orientations Futures

1-Hexyl-2-methylpiperazine has been studied intensively for its potential use in various fields of research and industry. Recent research has focused on the synthesis of chiral hybrid organic–inorganic metal halides (HOMHs) based on S-/R-2-methylpiperazine chiral amines . These HOMHs demonstrate a strong second harmonic generation response with a large laser damage threshold, showing promising applications in nonlinear optics (NLO) photonic devices .

Propriétés

IUPAC Name |

1-hexyl-2-methylpiperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-4-5-6-8-13-9-7-12-10-11(13)2/h11-12H,3-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGSMSKYZMJSGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1CCNCC1C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hexyl-2-methylpiperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362533.png)

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)

![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)

![2-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile](/img/structure/B6362557.png)

![1-[(2,6-Difluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B6362568.png)

![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)

![2-Methyl-1-[(2E)-3-phenylprop-2-en-1-yl]piperazine](/img/structure/B6362605.png)